molecular formula C13H10BrN3S B2809722 4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 860788-72-3

4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No. B2809722
M. Wt: 320.21
InChI Key: VQIMBKUYHUCYOX-UHFFFAOYSA-N
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Description

4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine, also known as BTP, is a chemical compound with potential applications in various fields of research and industry. It has a molecular formula of C13H10BrN3S .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it .

Scientific Research Applications

Heterocyclic Ring Synthesis

Research has shown the synthesis of various sulfur-, nitrogen-, and oxygen-containing heterocyclic rings using compounds like 4-methyl-2-phenyl-5-(1-pyrryl) thieno[2,3-d]pyrimidine (Bakhite, El-Kashef, & Geies, 2002). These heterocyclic rings have potential applications in pharmaceutical and organic chemistry.

Synthesis of Diverse Pyrimidines

Thienyl- and thiazolyl-pyrimidines with strongly basic side chains have been synthesized from compounds including 4-chloro-6-methyl-2-(thien-2'-yl)pyrimidine, indicating its role in the creation of diverse pyrimidine structures with potential biological activities (Brown, Cowden, & Strekowski, 1982).

Novel Thieno[2,3-b]pyridines Synthesis

4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is used in the synthesis of novel thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, showcasing its utility in synthesizing complex organic compounds with possible therapeutic applications (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Synthesis of Dyes and Pigments

This compound is also instrumental in the synthesis of novel heterocyclic chalcone dyes with a thieno[2,3-d]pyrimidine-based chromophore, indicating its relevance in the dye and pigment industry for textile applications (Ho & Yao, 2013).

Antitumor and Antifolate Activity

Studies have been conducted on pyrrolo[2,3-d]pyrimidine thienoyl antifolates derived from 4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine, demonstrating its significance in the development of antitumor agents with selectivity for folate receptors (Wang et al., 2011).

Antimicrobial and Anti-Inflammatory Agents

Research into the synthesis and biological study of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents has utilized compounds related to 4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine, highlighting its potential in developing new therapeutic agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Structural Analysis in Chemistry

X-ray diffractometry studies involving compounds like 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine demonstrate the role of similar compounds in understanding molecular structures, crucial for designing drugs and materials (Frizzo, Scapin, Campos, Moreira, & Martins, 2009).

Safety And Hazards

The safety, risk, and hazard information for 4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is not specified in the search results .

properties

IUPAC Name

4-(3-bromothiophen-2-yl)-6-methyl-2-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3S/c1-9-8-11(12-10(14)4-7-18-12)16-13(15-9)17-5-2-3-6-17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIMBKUYHUCYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CC=C2)C3=C(C=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine

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